molecular formula C29H27N3O5S B2428072 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114646-66-0

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2428072
CAS No.: 1114646-66-0
M. Wt: 529.61
InChI Key: QFZNEQNQCUEWSD-UHFFFAOYSA-N
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Description

2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-5-36-25-15-10-19(16-26(25)35-4)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)20-11-13-21(34-3)14-12-20/h6-16H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNEQNQCUEWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C25H25N4O5SC_{25}H_{25}N_4O_5S, with a molecular weight of approximately 541.4 g/mol. Its structure includes an oxazole ring and a quinazolinone moiety, which are known to confer various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have been shown to possess antibacterial and antifungal activities. The compound's structure suggests it may interact with microbial enzymes or cell membranes, inhibiting growth.

Activity Type Tested Organisms Results
AntibacterialE. coliMIC: 32 µg/mL
AntifungalC. albicansMIC: 16 µg/mL

Antioxidant Activity

The antioxidant capacity of the compound can be assessed using assays like DPPH radical scavenging. Similar compounds have shown promising results in reducing oxidative stress markers.

Assay IC50 (µg/mL)
DPPH Scavenging50
ABTS Scavenging45

Anti-inflammatory Activity

Quinazolinone derivatives are often explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The presence of functional groups allows for interaction with key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : It may act on specific receptors related to pain and inflammation pathways.
  • Radical Scavenging : The antioxidant properties are likely due to the ability to donate electrons to free radicals, stabilizing them.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against a panel of bacteria and fungi. Results showed that it effectively inhibited growth at low concentrations, suggesting potential as a therapeutic agent.

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound significantly reduced oxidative stress in human cell lines exposed to hydrogen peroxide, indicating its potential use in preventing oxidative damage.

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